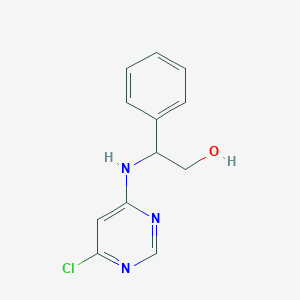

2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol

Description

2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol is a chiral amino alcohol derivative featuring a pyrimidine ring substituted at the 6-position with chlorine. This compound is structurally characterized by a phenylethanol backbone linked to a 6-chloropyrimidine moiety via an amino group. Its molecular formula is C₁₂H₁₂ClN₃O (MW: 249.69 g/mol), and it serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting receptors like EGFR .

Propriétés

IUPAC Name |

2-[(6-chloropyrimidin-4-yl)amino]-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-11-6-12(15-8-14-11)16-10(7-17)9-4-2-1-3-5-9/h1-6,8,10,17H,7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEDPCYEZYWAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of new therapeutic agents.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mécanisme D'action

The mechanism by which 2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomer: 2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol

- Structure : Differs by chlorine substitution at the 2-position of the pyrimidine ring (CAS: 1482228-67-0) .

- Biological Activity: Positional isomerism can influence binding to biological targets. For example, 6-chloro derivatives often exhibit enhanced interactions with hydrophobic pockets in kinase domains .

- Synthesis: Both isomers are synthesized via nucleophilic substitution between chloropyrimidines and phenylethanolamine derivatives, but reaction conditions (e.g., solvent, temperature) vary to optimize regioselectivity .

Heterocyclic Variants: Benzothiazole and Pyrrolopyrimidine Derivatives

2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-2-phenylethan-1-ol

- Structure : Replaces pyrimidine with a fluorobenzothiazole ring .

- Key Differences :

- Application : Used in enantioselective [2,3]-rearrangements, demonstrating the role of heterocycle electronics in catalytic activity .

Pyrrolopyrimidine-Based EGFR Inhibitors

- Examples: (S)-2-((6-(2-Methoxy-4-(((2-(piperidin-1-yl)ethyl)amino)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol (Compound 67) . (S)-2-((6-(4-(((2-(Dimethylamino)ethyl)amino)methyl)-3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol (Compound 27) .

- Structural Modifications: Extended Substituents: Bulky groups (e.g., piperidinyl, morpholino) improve target affinity but may reduce metabolic stability. Pharmacokinetics: Methoxy and SEM-protected groups enhance blood-brain barrier permeability in EGFR inhibitors .

Functional Group Modifications

Deuterated and Isotopic Analogs

- Example: 2-((6-Fluorobenzo[d]thiazol-2-yl)amino-15N)-2-phenylethan-1-ol .

- Role : ¹⁵N-labeling aids in mechanistic studies (e.g., tracking reaction pathways via NMR) without altering chemical reactivity .

Amino Acid Conjugates

Stereochemical Variations

- (S)-Enantiomers: Compounds like (S)-2-((6-(3-Methoxypyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol (Compound 18) exhibit stereoselective binding to EGFR, with (S)-configurations often showing higher potency than (R)-isomers .

Activité Biologique

The compound 2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol , with the CAS number 1498070-12-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 1498070-12-4 |

| Molecular Formula | C12H12ClN3O |

| Molecular Weight | 249.69 g/mol |

| IUPAC Name | This compound |

Structural Characteristics

The compound features a pyrimidine ring substituted with a chlorine atom and an amino group, linked to a phenylethanol moiety. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. It may act as an inhibitor or modulator of these targets, influencing pathways such as:

- Signal Transduction : Affecting cellular communication and response mechanisms.

- Gene Expression : Modulating transcription factors that regulate gene activity.

- Metabolic Processes : Interfering with metabolic pathways that are crucial for cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated its inhibitory effects on cancer cell lines, particularly in breast cancer models. A notable study reported that derivatives of this compound exhibited significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 15.2 μM to 29.5 μM depending on structural modifications .

Case Studies

- Inhibition of Protein–Protein Interactions : A study focused on the discovery of inhibitors for the Hsp90–Cdc37 protein–protein interaction revealed that compounds similar to this compound showed promising binding affinities and biological activity in vitro .

- Targeted Cancer Therapy : Another investigation into the compound's derivatives showed enhanced activity against various cancer cell lines, suggesting that modifications to the pyrimidine structure could improve efficacy .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of Pyrimidine Ring : Utilizing precursors like 2,4-dichloropyrimidine combined with suitable amines.

- Coupling Reactions : Employing palladium-catalyzed cross-coupling methods to link the pyrimidine derivative with the phenyl group through an ethanol moiety.

Research Applications

The compound is investigated for various applications in:

- Medicinal Chemistry : As a potential therapeutic agent targeting specific diseases.

- Biological Research : To elucidate mechanisms of action related to pyrimidine derivatives.

Méthodes De Préparation

General Synthetic Strategy

The synthesis generally starts from 6-chloropyrimidine derivatives, which undergo nucleophilic substitution with appropriate amines to introduce the amino linkage at the 4-position of the pyrimidine ring. The phenylethanol moiety is introduced via reaction with phenyl-substituted precursors or by functionalization of intermediate amines.

Key Preparation Steps and Conditions

Based on detailed experimental data from diverse sources, the following preparation methods are notable:

Detailed Experimental Insights

Chlorination Step: The conversion of 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile to the corresponding 6-chloro derivative is achieved by heating with phosphorus oxychloride at 80–97 °C for 7 to 18 hours. The reaction mixture is then quenched with water and neutralized with potassium carbonate to precipitate the product, which is isolated by filtration and drying.

Amination Step: The nucleophilic aromatic substitution of 2,6-dichloropyrimidin-4-amine with 4-aminobenzonitrile is performed in water with hydrochloric acid at 100 °C for several hours. The intermediate hydrochloride salt is isolated, then treated with sodium hydroxide and acetone to liberate the free amine. Purification involves filtration and drying to yield high-purity product.

Acylation Step: The amino-pyrimidine intermediate undergoes acylation with benzoyl chloride in the presence of catalytic amounts of DMAP and diazabicycloundecene in acetonitrile or N-methylpyrrolidine. The reaction is maintained at 27–85 °C for 4–7 hours. Post-reaction workup includes aqueous extraction, drying over sodium sulfate, and crystallization from methanol or ethyl acetate to obtain the acylated product.

Phenylethanol Introduction: Although direct literature data on the preparation of 2-((6-chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol is limited, standard synthetic organic chemistry methods suggest reductive amination or nucleophilic substitution of the amino-pyrimidine intermediate with phenylacetaldehyde or phenyl-substituted halides under mild conditions to form the phenylethanol side chain.

Representative Data Table of Preparation Conditions

| Example | Starting Material | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | 4-(4-Amino-6-hydroxypyrimidin-2-ylamino)benzonitrile | Phosphorus oxychloride | POCl3 neat | 80–97 | 7–18 | 73 | Chlorination at 6-position |

| 2 | 2,6-Dichloropyrimidin-4-amine + 4-aminobenzonitrile | HCl (conc.) | Water | 100 | 4–5 | 76.5 | Amination, hydrochloride salt isolated |

| 3 | 4-(4-Amino-6-chloropyrimidin-2-ylamino)benzonitrile | Benzoyl chloride, DMAP, diazabicycloundecene | Acetonitrile | 27–85 | 4–7 | 80–90 | Acylation step |

| 4 | Amino-pyrimidine intermediate | Phenylacetaldehyde or phenyl halide | Solvent varies | Mild heating | Variable | Variable | Phenylethanol side chain introduction |

Analytical Characterization

- Yields reported range from 73% to over 90% depending on the step and conditions.

- Purity assessed by HPLC and mass spectrometry typically exceeds 95% for intermediates.

- NMR data confirm substitution patterns and integrity of pyrimidine and phenyl rings.

- Reaction monitoring includes distillation of excess reagents and pH adjustments to optimize product isolation.

Summary and Research Findings

The preparation of this compound involves a sequence of chlorination, amination, and acylation reactions starting from chloropyrimidine and aminobenzonitrile derivatives. The key to successful synthesis is controlled reaction conditions such as temperature, solvent choice, and catalyst presence, which ensure high yields and purity. While direct synthesis of the final phenylethanol derivative is less documented, it likely involves standard organic transformations on the amino-pyrimidine intermediate.

This synthetic route is supported by diverse experimental protocols and provides a robust framework for preparing this compound for further pharmaceutical or chemical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol and its intermediates?

- Methodology : The compound is synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, chloropyrimidine intermediates are reacted with chiral amino alcohols (e.g., (S)-2-amino-2-phenylethan-1-ol) under palladium catalysis. Protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl are used to stabilize reactive sites during synthesis . Purification typically involves silica gel column chromatography with gradients of ethyl acetate/hexane, monitored by HPLC (98–99% purity) .

- Critical Step : Optimize reaction time (1–20 hours) and temperature (20–80°C) to balance yield and stereochemical integrity .

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR in DMSO- or CDCl confirm regiochemistry and stereochemistry. Key signals include aromatic protons (δ 7.2–8.1 ppm) and hydroxyl/amine protons (δ 5.0–6.5 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H] with <5 ppm error) .

- Melting Point : Determined via capillary methods (e.g., 115–187°C) .

Q. What are common impurities or byproducts during synthesis?

- Methodology : Monitor for deprotection byproducts (e.g., SEM group removal) or incomplete coupling using TLC and HPLC. For example, intermediates like 6-iodo-pyrrolopyrimidine may persist if coupling is inefficient . Use preparative HPLC or recrystallization to isolate pure products .

Advanced Research Questions

Q. How can the metabolic stability of this compound be optimized for EGFR inhibition studies?

- Methodology :

- Structural Modifications : Introduce deuterated methoxy groups (e.g., -OCD) to reduce cytochrome P450-mediated oxidation .

- Permeability Assays : Use Caco-2 cell monolayers to assess log and log. Derivatives with log <3 show improved membrane permeability .

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock to model binding to EGFR kinase domains. Compare with experimental IC values from kinase inhibition assays .

- Data Reconciliation : If discrepancies arise (e.g., predicted IC vs. observed), re-evaluate protonation states or solvation effects in simulations .

- X-ray Crystallography : Resolve co-crystal structures with EGFR to validate binding modes .

Q. What strategies mitigate racemization during chiral synthesis?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak AD-H to monitor enantiomeric excess (ee >98%) .

- Low-Temperature Reactions : Perform nucleophilic substitutions at ≤20°C to minimize epimerization .

- Protecting Groups : SEM or Boc groups stabilize chiral centers during coupling steps .

Q. How to design SAR studies for pyrrolopyrimidine derivatives?

- Methodology :

- Core Modifications : Vary substituents at pyrimidine C-6 (e.g., aryl, halogen, methoxy) and ethanolamine side chains .

- Bioactivity Profiling : Test derivatives in cellular assays (e.g., H1975 lung cancer cells) for EGFR-T790M/L858R inhibition. Correlate log with IC trends .

- Crystallographic Data : Overlay SAR results with X-ray structures to identify critical H-bond interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.